Cas no 163959-60-2 (1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-, rel-)
![1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-, rel- structure](https://fr.kuujia.com/scimg/cas/163959-60-2x500.png)
163959-60-2 structure
Nom du produit:1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-, rel-
Numéro CAS:163959-60-2
Le MF:C34H34O8
Mégawatts:570.630245541424
CID:208600
1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-, rel- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propanone,3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-,rel-
- 1-Propanone,3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-,re
- 1-Propanone,3-(1,3-benzodioxol-5-yl)-1-[3-[1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-,(1R*,2S*,3R*)-
- Iryantherin J
- 1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-, rel-
- rel-3-(1,3-Benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-1-propanone
- rel-3-(1,3-Benzodioxol-5-yl)-1-[3-[(1R,2R,3S)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-1-propanone
-
- Piscine à noyau: 1S/C34H34O8/c1-19(15-21-3-9-24(35)10-4-21)20(2)31(23-7-11-25(36)12-8-23)33-28(39)17-27(38)32(34(33)40)26(37)13-5-22-6-14-29-30(16-22)42-18-41-29/h3-4,6-12,14,16-17,19-20,31,35-36,38-40H,5,13,15,18H2,1-2H3/t19-,20+,31-/m1/s1
- La clé Inchi: FAGZEPREVXXJOQ-JQNAMAILSA-N
- Sourire: C(C1=C(O)C=C(O)C([C@@H](C2=CC=C(O)C=C2)[C@@H](C)[C@H](C)CC2=CC=C(O)C=C2)=C1O)(=O)CCC1=CC=C2OCOC2=C1
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 42
- Le xlogp3: 5.304
1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-, rel- Littérature connexe
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
163959-60-2 (1-Propanone, 3-(1,3-benzodioxol-5-yl)-1-[3-[(1R,2S,3R)-1,4-bis(4-hydroxyphenyl)-2,3-dimethylbutyl]-2,4,6-trihydroxyphenyl]-, rel-) Produits connexes
- 2228319-96-6(2-amino-5-cyclopentylpentan-1-ol)
- 1369109-58-9(1-Oxa-4-azaspiro[5.5]undecan-9-amine, 4-(phenylmethyl)-)
- 1540322-22-2(2-(3,3,3-Trifluoropropyl)cyclopentan-1-ol)
- 805250-14-0(ethyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate)
- 2004261-02-1(tert-butyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate)
- 644986-04-9(6-Chloro-3-methylquinolin-8-amine)
- 1841119-32-1((1R)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine)
- 2172453-99-3(2-5-cyclobutyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1379344-23-6(2,3-Dichloro-4-fluorobenzyl chloride)
- 2172500-40-0(3-methyl-1-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-ol)
Fournisseurs recommandés
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot
